cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol
Description
cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative featuring a 4-chlorophenyl substituent at the 5-position and a hydroxyl group at the 3-position in a cis-configuration. The tetrahydrofuran core provides a constrained scaffold that can influence molecular interactions, while the 4-chlorophenyl group may enhance lipophilicity and binding affinity to hydrophobic targets.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
5-(4-chlorophenyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11ClO2/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,9-10,12H,5-6H2 |
InChI Key |
DKCJTXLPIPZGBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC1C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with a suitable diol in the presence of an acid catalyst to form the tetrahydrofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of molecular sieves and specific catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen, forming a fully saturated tetrahydrofuran ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed:
Oxidation: Formation of 5-(4-chlorophenyl)tetrahydrofuran-3-one or 5-(4-chlorophenyl)tetrahydrofuran-3-carboxylic acid.
Reduction: Formation of 5-(4-chlorophenyl)tetrahydrofuran.
Substitution: Formation of 5-(4-methoxyphenyl)tetrahydrofuran-3-ol or 5-(4-cyanophenyl)tetrahydrofuran-3-ol.
Scientific Research Applications
Chemistry: cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of chlorinated phenyl groups on biological systems and their interactions with enzymes and receptors .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of cis-5-(4-Chlorophenyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorophenyl group can enhance binding affinity to specific targets, while the tetrahydrofuran ring can influence the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Structural Analogs with 4-Chlorophenyl Substituents
Several compounds sharing the 4-chlorophenyl moiety have been synthesized and studied (Table 1). For example:
- N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-Chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) (from ) are hydroxamic acids with antioxidant properties. These compounds differ from the target molecule in their functional groups (hydroxamic acid vs. alcohol) and core structure (acyclic vs. tetrahydrofuran).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C₁₀H₁₁ClO₂.
Key Observations :
Functional Group and Bioactivity Comparison
The hydroxyl group in this compound contrasts with the hydroxamic acid groups in analogs from . However, the tetrahydrofuran scaffold may enhance metabolic stability compared to acyclic structures .
Methods for Assessing Similarity
As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient, pharmacophore mapping) are critical for predicting bioactivity. While the target compound shares the 4-chlorophenyl group with analogs like compound 8, differences in core structure and functional groups reduce their similarity scores. This aligns with the principle that minor structural changes can drastically alter biological responses .
Physicochemical Properties
- Solubility : The tetrahydrofuran ring may improve water solubility compared to bulkier cyclohexyl-containing analogs (e.g., compound 10).
- Lipophilicity : The 4-chlorophenyl group increases logP values, but the hydroxyl group counterbalances this effect, likely making the target compound less lipophilic than hydroxamic acid analogs .
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